molecular formula C11H15ClN2S B5781557 N-(3-chlorophenyl)-N'-isobutylthiourea

N-(3-chlorophenyl)-N'-isobutylthiourea

Cat. No. B5781557
M. Wt: 242.77 g/mol
InChI Key: UBUBFZIQPTVHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-isobutylthiourea, commonly known as A22, is a chemical compound with potential applications in scientific research. A22 is a thiourea derivative that has been shown to inhibit the function of a protein called VPS34, which is involved in the regulation of autophagy. Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. In

Mechanism of Action

A22 inhibits the function of VPS34, which is a class III phosphatidylinositol 3-kinase (PI3K) that is involved in the regulation of autophagy. VPS34 is responsible for the production of phosphatidylinositol 3-phosphate (PI3P), which is required for the formation of autophagosomes, the structures that engulf cellular components during autophagy. By inhibiting VPS34, A22 prevents the formation of autophagosomes and inhibits the process of autophagy.
Biochemical and Physiological Effects
A22 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting autophagy, A22 has been shown to inhibit the production of reactive oxygen species (ROS) and to induce apoptosis in cancer cells. A22 has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

A22 has several advantages for use in lab experiments. It is a highly specific inhibitor of VPS34, which makes it useful for studying the role of autophagy in disease states. A22 has also been shown to be effective in a variety of cell types, which makes it a versatile tool for researchers. However, A22 has some limitations. It can be toxic to cells at high concentrations, which can limit its usefulness in some experiments. Additionally, A22 has poor solubility in water, which can make it difficult to work with in some laboratory settings.

Future Directions

There are several future directions for research on A22. One area of interest is the development of new and more efficient synthesis methods for A22. Another area of interest is the investigation of the potential of A22 as a cancer therapy, either alone or in combination with other therapies. Additionally, there is interest in the development of new VPS34 inhibitors that may be more effective or have fewer side effects than A22. Finally, there is interest in further investigating the role of autophagy in various disease states and identifying new therapeutic targets.

Synthesis Methods

A22 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process can be complex and requires careful attention to detail to ensure the purity and quality of the final product. The exact details of the synthesis method may vary depending on the specific laboratory conditions and equipment used.

Scientific Research Applications

A22 has potential applications in a variety of scientific research areas, particularly in the study of autophagy. By inhibiting the function of VPS34, A22 can be used to investigate the role of autophagy in various disease states and to identify potential therapeutic targets. A22 has been shown to be effective in inhibiting autophagy in a variety of cell types, including cancer cells, and has been used in preclinical studies to investigate the potential of autophagy inhibition as a cancer therapy.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2S/c1-8(2)7-13-11(15)14-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUBFZIQPTVHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(2-methylpropyl)thiourea

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